molecular formula C9H5LiN2O3 B6266930 lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate CAS No. 857334-88-4

lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate

Cat. No. B6266930
CAS RN: 857334-88-4
M. Wt: 196.1
InChI Key:
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Description

Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate, also known as LiPOC, is an important organic compound used in a variety of scientific research and lab experiments. It is a salt that is composed of lithium cation and 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate anion. LiPOC has a wide range of applications in scientific research due to its unique properties and structure.

Scientific Research Applications

Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate has been used in a variety of scientific research applications, such as in the study of enzyme inhibition and enzyme-substrate interactions. It has been used to study the inhibition of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate has also been used to study the interactions between proteins and small molecules, such as ligands and substrates. Additionally, lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate has been used to study the interactions between proteins and nucleic acids, such as DNA and RNA.

Mechanism of Action

The mechanism of action of lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate is not yet fully understood. However, it is believed that the lithium cation binds to the carboxylate group of the pyridine-3-carboxylic acid, forming a complex. This complex is then able to interact with proteins and small molecules, such as ligands and substrates. Additionally, the oxazole-2-carboxylic acid group of lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate is believed to interact with the proteins and small molecules, allowing for the formation of a more stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate are not yet fully understood. However, it has been reported to have an inhibitory effect on enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate has been shown to interact with proteins and small molecules, such as ligands and substrates, which could potentially lead to changes in the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

The advantages of using lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate in lab experiments include its relatively simple and cost-effective synthesis process, its ability to interact with proteins and small molecules, and its inhibitory effect on enzymes involved in the metabolism of drugs. The limitations of using lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate in lab experiments include its lack of understanding of the mechanism of action and its potential for causing biochemical and physiological changes.

Future Directions

For research on lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate include further understanding of the mechanism of action, further study of the biochemical and physiological effects, and further study of the interactions between lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate and proteins and small molecules. Additionally, further research on the synthesis process and the potential for using lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate in drug development and drug delivery could be beneficial. Finally, further research on the potential applications of lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate in other scientific fields, such as biotechnology and nanotechnology, could be beneficial.

Synthesis Methods

Lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate can be synthesized by a two-step process. The first step involves the reaction of lithium hydroxide and pyridine-3-carboxylic acid, in aqueous solution, to form lithium pyridine-3-carboxylate. The second step involves the reaction of lithium pyridine-3-carboxylate and oxazole-2-carboxylic acid, in aqueous solution, to form lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate. This synthesis process has been reported to be relatively simple and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate involves the reaction of 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "5-(pyridin-3-yl)-1,3-oxazole-2-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash it with water.", "Dry the product under vacuum to obtain lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate." ] }

CAS RN

857334-88-4

Molecular Formula

C9H5LiN2O3

Molecular Weight

196.1

Purity

95

Origin of Product

United States

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